molecular formula C6H15ISi B1610414 tert-Butyl(iodo)dimethylsilane CAS No. 72726-45-5

tert-Butyl(iodo)dimethylsilane

Cat. No. B1610414
CAS RN: 72726-45-5
M. Wt: 242.17 g/mol
InChI Key: ODGTVVCTZIKYTG-UHFFFAOYSA-N
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Description

“tert-Butyl(iodo)dimethylsilane” is an iodoorganosilane that can be synthesized from tert-butyl (chloro)dimethylsilane . It may be used as a reagent in the multi-step synthesis of spermine synthon and decanucleotide-spermine conjugates .


Synthesis Analysis

The synthesis of “tert-Butyl(iodo)dimethylsilane” involves several steps. For instance, it has been used as a starting precursor in the synthesis of lycogarubin C, which involves key steps such as a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and Fischer indole synthesis .


Molecular Structure Analysis

The molecular formula of “tert-Butyl(iodo)dimethylsilane” is C8H19IOSi. It has an average mass of 286.226 Da and a monoisotopic mass of 286.024963 Da .

Safety And Hazards

“tert-Butyl(iodo)dimethylsilane” should be handled with care. It may cause severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects . It should be used in a well-ventilated area and contact with moisture should be avoided .

properties

IUPAC Name

tert-butyl-iodo-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ISi/c1-6(2,3)8(4,5)7/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGTVVCTZIKYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ISi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502860
Record name tert-Butyl(iodo)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl(iodo)dimethylsilane

CAS RN

72726-45-5
Record name tert-Butyl(iodo)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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